(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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Overview
Description
(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzofuran ring substituted with chlorine and methyl groups, along with a chlorophenyl methanone moiety, making it a molecule of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves the following steps:
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Formation of the Benzofuran Core: : The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 2-hydroxyacetophenone, a Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride can be employed to introduce the chlorophenyl methanone group.
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Chlorination and Methylation: : The introduction of chlorine and methyl groups can be achieved through electrophilic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or sulfuryl chloride, while methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Benzofuran derivatives are known to interact with various biological targets, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrially relevant products.
Mechanism of Action
The mechanism of action of (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methyl-1-benzofuran-3-yl)(4-chlorophenyl)methanone
- (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-bromophenyl)methanone
Uniqueness
Compared to similar compounds, (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the benzofuran ring, along with the chlorophenyl methanone moiety, provides a unique combination of electronic and steric effects that can be exploited in various applications.
Properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)6-7-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRUNYPGHLTHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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